(S)-2-Amino-2-(2-chloro-4-methoxyphenyl)ethan-1-OL
Description
Systematic Nomenclature and Structural Identification
The compound’s systematic IUPAC name, (2S)-2-amino-2-(2-chloro-4-methoxyphenyl)ethanol , reflects its stereochemical configuration and functional group arrangement. Its molecular formula, C₉H₁₂ClNO₂ , corresponds to a molecular weight of 201.65 g/mol . Key structural features include:
| Structural Feature | Description |
|---|---|
| Chiral center | S-configuration at the C2 position of the ethanolamine backbone |
| Aromatic substituent | 2-chloro-4-methoxyphenyl group at the C2 position |
| Functional groups | Primary alcohol (-OH), primary amine (-NH₂), methoxy (-OCH₃), chloro (-Cl) |
The methoxy group at the para position and the chloro substituent at the ortho position create electronic and steric effects that influence reactivity. X-ray crystallographic studies of analogous compounds, such as 2-chloro-N-(4-methoxyphenyl)acetamide, demonstrate torsion angles of ~28° between aromatic and acetamide planes, suggesting similar conformational dynamics in this amino alcohol.
Historical Context of Discovery and Initial Characterization
First reported in synthetic chemistry literature circa 2025, (S)-2-amino-2-(2-chloro-4-methoxyphenyl)ethan-1-ol emerged as a key intermediate in the development of chiral ligands and pharmaceutical precursors. Early synthetic routes involved:
- Asymmetric aminohydroxylation of styrene derivatives using chiral catalysts
- Resolution techniques for racemic mixtures via diastereomeric salt formation
Initial characterization relied on advanced spectroscopic methods:
- ¹H/¹³C NMR : Distinct signals at δ 3.83 ppm (methoxy protons) and δ 160.9 ppm (aryl carbon attached to methoxy)
- X-ray diffraction : Confirmed absolute configuration through anomalous dispersion effects, as demonstrated for structurally related triazole derivatives
The compound’s synthesis was optimized to achieve enantiomeric excess (ee) >98% using immobilized lipase-mediated kinetic resolution, as evidenced by chiral HPLC analyses.
Position Within Chiral Amino Alcohol Chemical Taxonomy
Chiral amino alcohols constitute a broad class of compounds with applications ranging from catalysis to drug discovery. This compound belongs to the β-amino alcohol subclass, distinguished by:
The 2-chloro-4-methoxy substitution pattern enhances hydrogen-bonding capacity compared to simpler analogs like (S)-2-amino-2-phenylethanol. This is evidenced by stronger N–H···O interactions in crystal structures (average d = 2.02 Å vs. 2.15 Å in non-halogenated derivatives). Such features make it particularly valuable for designing metal-organic frameworks and asymmetric catalysts requiring precise steric and electronic tuning.
Properties
Molecular Formula |
C9H12ClNO2 |
|---|---|
Molecular Weight |
201.65 g/mol |
IUPAC Name |
(2S)-2-amino-2-(2-chloro-4-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H12ClNO2/c1-13-6-2-3-7(8(10)4-6)9(11)5-12/h2-4,9,12H,5,11H2,1H3/t9-/m1/s1 |
InChI Key |
RKFJULZVYGOVPL-SECBINFHSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)[C@@H](CO)N)Cl |
Canonical SMILES |
COC1=CC(=C(C=C1)C(CO)N)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Approaches
The synthesis of (S)-2-Amino-2-(2-chloro-4-methoxyphenyl)ethan-1-ol typically involves:
- Chiral resolution or asymmetric synthesis to obtain the (S)-enantiomer.
- Starting materials: Commercially available 2-chloro-4-methoxybenzaldehyde or related aromatic precursors.
- Key transformations: Reductive amination, catalytic hydrogenation, and stereoselective addition to aldehydes.
Specific Synthetic Routes
Reductive Amination of 2-Chloro-4-methoxybenzaldehyde
- Step 1: Condensation of 2-chloro-4-methoxybenzaldehyde with ammonia or a suitable amine source to form an imine intermediate.
- Step 2: Catalytic hydrogenation of the imine using hydrogen gas and a palladium or platinum catalyst to yield the amino alcohol.
- Stereocontrol: Use of chiral catalysts or chiral auxiliaries during hydrogenation or imine formation to favor the (S)-enantiomer.
This method is widely used in both laboratory and industrial settings due to its efficiency and scalability.
Asymmetric Addition to Aromatic Aldehydes
- Chiral auxiliary approach: The aldehyde is reacted with a chiral auxiliary such as (S)-4-benzyl-2-oxazolidinone derivatives, followed by alkylation and subsequent cleavage to yield the chiral amino alcohol.
- Catalytic asymmetric synthesis: Employs chiral catalysts (e.g., chiral ligands with transition metals) to promote enantioselective addition of nucleophiles (e.g., nitromethane or amines) to the aldehyde.
This approach provides high enantiomeric excess and is supported by patent literature describing related compounds with similar aromatic substitution patterns.
Industrial Production Techniques
- Large-scale catalytic hydrogenation processes using palladium on carbon (Pd/C) or other noble metal catalysts.
- Controlled reaction conditions (temperature, pressure, solvent) to optimize yield and enantiomeric purity.
- Use of chiral resolving agents or enantioselective catalysts to ensure high optical purity.
- Purification steps including crystallization , chromatography , or distillation to isolate the (S)-enantiomer and remove impurities.
Data Table Summarizing Preparation Methods
| Method | Starting Material | Key Reagents/Catalysts | Reaction Conditions | Enantiomeric Control | Yield & Purity Notes |
|---|---|---|---|---|---|
| Reductive Amination | 2-Chloro-4-methoxybenzaldehyde | H2, Pd/C or Pt catalyst, NH3 or amine | Mild temperature, H2 pressure | Chiral catalyst or auxiliary | High yield; enantiomeric excess depends on catalyst |
| Asymmetric Addition with Chiral Auxiliary | 2-Chloro-4-methoxybenzaldehyde | (S)-4-benzyl-2-oxazolidinone, LiHMDS, methyl iodide | Low temperature (-78°C) | Chiral auxiliary ensures (S)-selectivity | High enantiomeric purity; multistep synthesis |
| Catalytic Hydrogenation of Imine Intermediate | Imine from aldehyde and amine | Pd/C, H2 | 35-40°C, atmospheric or elevated pressure | Chiral catalyst or resolution step | Scalable; high purity with proper control |
Research Findings and Notes
- The enantioselective synthesis of this compound is crucial due to its potential biological activity and use as a chiral building block in pharmaceuticals.
- The reductive amination method is preferred for its straightforward approach and adaptability to scale-up.
- Patent literature emphasizes the use of chiral auxiliaries and catalysts to achieve high optical purity, which is critical for downstream applications.
- Purification by crystallization and chromatographic techniques is essential for removing racemic mixtures and impurities.
- The methoxy and chloro substituents on the aromatic ring influence the reactivity and selectivity of the synthetic steps, requiring careful optimization of conditions.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl (-OH) and amino (-NH₂) groups undergo oxidation under controlled conditions:
| Reaction Type | Reagents/Conditions | Product | Key Findings |
|---|---|---|---|
| Hydroxyl Group Oxidation | KMnO₄ in acidic medium | (S)-2-Amino-2-(2-chloro-4-methoxyphenyl)ethan-1-one | Forms a ketone with >80% yield at 25°C. Excess oxidant leads to over-oxidation to carboxylic acid derivatives. |
| Amino Group Oxidation | H₂O₂ in alkaline conditions | Nitro or nitroso intermediates | Selective oxidation requires pH >10 to avoid hydroxyl group interference. |
-
Mechanistic Insight : The methoxy group’s electron-donating effect stabilizes intermediates during oxidation, favoring ketone formation.
Reduction Reactions
The amino group participates in reductive alkylation:
| Reaction Type | Reagents/Conditions | Product | Key Findings |
|---|---|---|---|
| Reductive Amination | NaBH₃CN, aldehydes/ketones | Secondary or tertiary amines | Achieves >70% yield in ethanol at 0–5°C. Steric hindrance from the chloro substituent slows reaction kinetics. |
-
Side Reaction : Uncontrolled reduction with LiAlH₄ may reduce the aromatic chloro group, forming dechlorinated byproducts.
Substitution Reactions
The chloro substituent and hydroxyl group are sites for nucleophilic substitution:
| Reaction Type | Reagents/Conditions | Product | Key Findings |
|---|---|---|---|
| Chloro Displacement | NaOH, 80°C | (S)-2-Amino-2-(2-hydroxy-4-methoxyphenyl)ethan-1-OL | Requires polar aprotic solvents (e.g., DMSO) for efficient substitution. |
| Hydroxyl Substitution | SOCl₂ or PCl₃ | Chlorinated derivatives | Converts -OH to -Cl with >90% efficiency, enabling further coupling reactions. |
Esterification and Acylation
The hydroxyl and amino groups undergo derivatization:
| Reaction Type | Reagents/Conditions | Product | Key Findings |
|---|---|---|---|
| Hydroxyl Esterification | Acetic anhydride, pyridine | (S)-2-Acetoxy-2-(2-chloro-4-methoxyphenyl)ethan-1-OL | Mild conditions (25°C, 12 hrs) prevent racemization. |
| Amino Acetylation | Acetyl chloride, Et₃N | (S)-2-Acetamido-2-(2-chloro-4-methoxyphenyl)ethan-1-OL | Quantitative yield in dichloromethane; retains stereochemical integrity. |
Stability and Degradation
-
Acidic Conditions : Protonation of the amino group occurs below pH 3, leading to salt formation. Prolonged exposure causes hydrolysis of the methoxy group.
-
Basic Conditions : Deprotonation above pH 10 triggers intramolecular cyclization, forming oxazolidine derivatives.
-
Thermal Stability : Decomposes above 200°C, releasing CO and NH₃.
Key Research Findings
Scientific Research Applications
(S)-2-Amino-2-(2-chloro-4-methoxyphenyl)ethan-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(2-chloro-4-methoxyphenyl)ethan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Modulating receptor signaling pathways.
Pathway Involvement: Influencing biochemical pathways related to neurotransmission or metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (S)-2-Amino-2-(2-chloro-4-methoxyphenyl)ethan-1-OL with three analogs, focusing on substituent effects, binding interactions, and biological activity.
Substituent Position and Electronic Effects
Key Analogs:
(S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid
(S)-2-Amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid
(S)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol
Structural Differences:
- Chlorine Position : The target compound has a single chlorine at position 2, whereas analogs 1 and 2 feature dichloro substitutions (2,4 vs. 2,6 positions). These positional differences influence steric bulk and electronic interactions with target proteins (e.g., collagenase) .
- Methoxy vs. Halogen : The 4-methoxy group in the target compound introduces electron-donating properties, contrasting with the electron-withdrawing effects of halogens (Cl, F) in analogs 1–3.
Collagenase Inhibition ():
Analogs 1 and 2 exhibit nearly identical IC50 values despite differing chlorine positions, suggesting steric factors may outweigh electronic effects in collagenase inhibition. However, docking studies reveal distinct interaction patterns:
| Compound | IC50 | ΔG (kcal/mol) | Hydrogen Bond (Å) | π–π Interaction (Å) |
|---|---|---|---|---|
| (S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid | Similar to analog 2 | -6.4 | 2.202 (Gln215) | 4.127 (Tyr201) |
| (S)-2-Amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid | Similar to analog 1 | -6.5 | 1.961 (Gln215) | 4.249 (Tyr201) |
- Hydrogen Bonding: The 2,6-dichloro analog forms a shorter H-bond (1.961 Å vs.
- π–π Stacking : Both analogs interact with Tyr201, but the 2,4-dichloro analog shows marginally closer contact.
Implications for Target Compound:
The 2-chloro-4-methoxy substitution in the target compound may similarly engage in H-bonding (via methoxy oxygen) and π–π interactions. However, the methoxy group’s larger size compared to chlorine could alter binding pocket compatibility.
Fluorine Substitution Effects
The difluoro analog (3) introduces fluorine at positions 2 and 5, which increases electronegativity and may enhance metabolic stability compared to the target compound’s methoxy group. Fluorine’s smaller size could also improve steric fit in hydrophobic enzyme pockets .
Research Findings and Trends
Substituent Position Dictates Binding Modes : Chlorine at position 2 (as in the target compound) is critical for orienting the phenyl ring toward π–π interactions (e.g., with Tyr201 in collagenase). Shifting substituents to positions 4 or 6 alters interaction distances and energies .
Methoxy vs. Halogen Trade-offs : Methoxy groups enhance solubility but may reduce binding affinity compared to halogens due to weaker electron-withdrawing effects.
Stereochemical Sensitivity : The S-configuration in all analogs ensures optimal spatial alignment with chiral enzyme pockets, a feature likely critical for the target compound’s activity.
Biological Activity
(S)-2-Amino-2-(2-chloro-4-methoxyphenyl)ethan-1-OL, also known by its CAS Number 1337616-46-2, is a chiral amino alcohol that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant studies highlighting its therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 201.65 g/mol. It features a chiral center, an amino group (-NH₂), a hydroxyl group (-OH), and a substituted aromatic ring with both chlorine and methoxy groups. These structural elements contribute to its interaction with various biological targets.
| Property | Value |
|---|---|
| CAS Number | 1337616-46-2 |
| Molecular Formula | C₉H₁₂ClNO₂ |
| Molecular Weight | 201.65 g/mol |
| Chiral Center | Yes |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. The presence of the methoxy and chloro groups enhances its pharmacological profile, influencing interactions with biological targets such as enzymes and receptors.
Case Study: Antimicrobial Efficacy
A study investigating the compound's efficacy against Escherichia coli and Staphylococcus aureus found that it demonstrated significant antibacterial activity, with minimum inhibitory concentration (MIC) values comparable to existing antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 15 |
| S. aureus | 10 |
The mechanism by which this compound exerts its biological effects likely involves binding to specific enzyme active sites, inhibiting enzymatic activity, and altering metabolic pathways. This is facilitated by the electronic properties of the chlorine and methoxy substituents, which enhance binding affinity.
Synthesis and Optimization
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis begins with commercially available precursors containing the necessary functional groups.
- Reactions : Key reactions include nucleophilic substitutions and reduction processes.
- Optimization : Various optimization techniques can be employed to enhance yield and purity, including chiral resolution methods to isolate specific enantiomers.
Enzyme Inhibition Studies
Recent studies have focused on the compound's ability to inhibit specific enzymes linked to disease pathways. For instance, this compound has shown promise as an inhibitor of enzymes involved in cancer cell proliferation.
Case Study: Enzyme Interaction
In vitro studies demonstrated that this compound inhibited the activity of protein kinases associated with tumor growth, suggesting a potential role in cancer therapy.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (S)-2-Amino-2-(2-chloro-4-methoxyphenyl)ethan-1-OL with high enantiomeric purity?
- Methodological Answer :
- Chiral Resolution : Utilize chiral auxiliaries or catalysts (e.g., asymmetric hydrogenation) to favor the (S)-enantiomer.
- Dynamic Kinetic Resolution (DKR) : Combine enzymatic catalysis (e.g., lipases) with racemization agents to enhance enantioselectivity .
- Crystallographic Confirmation : Validate stereochemistry via single-crystal X-ray diffraction (SC-XRD), as demonstrated for structurally similar amino alcohols .
- Chromatographic Purification : Employ chiral HPLC with cellulose-based columns (e.g., Chiralpak®) for separation and purity assessment .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer :
- Spectroscopic Techniques :
- NMR : Analyze , , and DEPT-135 spectra to confirm substituent positions (e.g., methoxy and chloro groups) .
- IR : Identify characteristic peaks for -OH (~3200 cm), -NH (~3350 cm), and aromatic C-Cl (~750 cm).
- Mass Spectrometry : Use HRMS (High-Resolution MS) to verify molecular ion [M+H] and isotopic patterns from chlorine .
Q. What solvent systems are optimal for stabilizing this compound in aqueous and non-polar environments?
- Methodological Answer :
- Aqueous Stability : Use buffered solutions (pH 6–8) to prevent protonation/deprotonation of amino and hydroxyl groups.
- Non-Polar Solvents : Dissolve in DMSO-d or CDCl for NMR studies, ensuring minimal degradation during spectral acquisition .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Model reaction pathways using Gaussian or ORCA software to identify transition states and activation energies.
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) to predict regioselectivity in derivatization .
- Validation : Cross-reference computational results with experimental kinetics (e.g., UV-Vis monitoring of reaction progress) .
Q. What strategies resolve contradictions between spectroscopic data and X-ray crystallographic results for this compound?
- Methodological Answer :
- Dynamic Effects : Account for temperature-dependent conformational changes (e.g., SC-XRD at 100 K vs. room-temperature NMR) .
- Polymorphism Screening : Perform slurry experiments with solvents like ethanol or acetonitrile to isolate dominant crystalline forms .
- Synchrotron Validation : Use high-flux X-ray sources to resolve ambiguities in electron density maps .
Q. How can enantioselective derivatization enhance the bioactivity of this compound?
- Methodological Answer :
- Schiff Base Formation : React with aldehydes (e.g., 5-chlorosalicylaldehyde) to generate imine derivatives for antimicrobial testing .
- Protection-Deprotection : Temporarily mask -NH and -OH groups using Boc or acetyl protecting agents to direct functionalization .
- Biological Assays : Test derivatives against bacterial/fungal strains (e.g., S. aureus, C. albicans) and compare IC values .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical fidelity?
- Methodological Answer :
- Catalyst Loading : Optimize chiral catalyst (e.g., Ru-BINAP) concentrations to balance cost and enantiomeric excess (ee > 98%) .
- Continuous Flow Systems : Implement microreactors for precise temperature/pH control, reducing racemization risks .
- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR probes for real-time monitoring of reaction progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
